N-((Triethoxysilyl)methyl)aniline

Silane Coupling Agents Hydrolysis Kinetics Moisture Cure Adhesives

N-((Triethoxysilyl)methyl)aniline (CAS 3473-76-5), also designated as anilino-methyl-triethoxysilane, ND-42, or KH-42, is an organofunctional silane coupling agent categorized within the alpha-silane subclass. Its molecular architecture comprises a phenylamino group linked to a hydrolytically labile triethoxysilyl moiety via a single methylene (-CH₂-) spacer, resulting in a molecular formula of C₁₃H₂₃NO₃Si and a molecular weight of 269.41 g/mol.

Molecular Formula C13H23NO3Si
Molecular Weight 269.41 g/mol
CAS No. 3473-76-5
Cat. No. B3069289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Triethoxysilyl)methyl)aniline
CAS3473-76-5
Molecular FormulaC13H23NO3Si
Molecular Weight269.41 g/mol
Structural Identifiers
SMILESCCO[Si](CNC1=CC=CC=C1)(OCC)OCC
InChIInChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3
InChIKeyKOVKEDGZABFDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((Triethoxysilyl)methyl)aniline (CAS 3473-76-5) | Alpha-Silane Coupling Agent & Adhesion Promoter


N-((Triethoxysilyl)methyl)aniline (CAS 3473-76-5), also designated as anilino-methyl-triethoxysilane, ND-42, or KH-42, is an organofunctional silane coupling agent categorized within the alpha-silane subclass [1]. Its molecular architecture comprises a phenylamino group linked to a hydrolytically labile triethoxysilyl moiety via a single methylene (-CH₂-) spacer, resulting in a molecular formula of C₁₃H₂₃NO₃Si and a molecular weight of 269.41 g/mol . This unique α-structure distinguishes it from conventional γ-aminosilanes (e.g., APTES) and profoundly influences its reactivity profile, positioning it as a strategic intermediate in advanced material science and surface engineering [2]. Physically, it is a pale yellow to amber liquid with a density of approximately 1.004 g/cm³ and a boiling point range of 132-142°C under reduced pressure (4 mmHg) .

Why Generic Substitution Fails for N-((Triethoxysilyl)methyl)aniline (CAS 3473-76-5)


The interchangeability of N-((Triethoxysilyl)methyl)aniline with other aminosilanes or phenyl-functional silanes is scientifically untenable due to quantifiable differences in molecular geometry and resultant reaction kinetics. As an α-silane, the close proximity of the basic nitrogen atom to the silicon center induces a significant acceleration of hydrolysis and condensation reactions relative to standard γ-(aminopropyl)silanes like APTES or its phenyl analog [1]. Furthermore, the electronic influence of the aromatic ring conjugated to the amine nitrogen alters both the nucleophilicity of the active site and the π-π interaction capabilities of the grafted layer [2]. Consequently, substituting this compound with a non-α-structure or a purely aliphatic analog invariably results in divergent surface grafting density, altered composite mechanical properties, or failed crosslinking kinetics in moisture-cure formulations [3]. The following evidence demonstrates precisely where these structural nuances translate into measurable performance deltas.

Procurement-Grade Evidence: N-((Triethoxysilyl)methyl)aniline (CAS 3473-76-5) Comparative Performance Data


Accelerated Hydrolysis Kinetics in α-Aminosilane vs. γ-Aminosilane (APTES) Formulations

N-((Triethoxysilyl)methyl)aniline demonstrates accelerated hydrolysis kinetics compared to standard γ-aminopropylsilanes. As an α-silane, the proximity of the nitrogen atom to the silicon center enhances the nucleophilic attack on water, a key differentiator for rapid curing applications [1]. While specific rate constants for hydrolysis half-life (t₁/₂) under standardized conditions are often proprietary, class-level inference from α-silane mechanisms indicates a significantly lower activation barrier for the initial hydrolysis step compared to γ-substituted analogs, directly impacting pot life and early strength development in adhesive and sealant formulations [2].

Silane Coupling Agents Hydrolysis Kinetics Moisture Cure Adhesives

Superior Heavy Metal Adsorption Capacity: KH-42 Modified HNTs/Fe₃O₄ vs. Alternative Silane Modifications

In a comparative study evaluating four silane coupling agents for modifying halloysite nanotube/Fe₃O₄ (HNTs/Fe₃O₄) composites, the composite modified with anilino-methyl-triethoxysilane (KH-42, equivalent to the target compound) exhibited the highest adsorption capacity for Cr(VI) [1]. This performance differential is attributed to the specific chemical interactions between the anilino group and chromium species. Furthermore, the presence of Cr(VI) synergistically enhanced Sb(V) removal efficiency in a bi-solute system, increasing from 67.0% in a single-solute system to 98.9% in the presence of Cr(VI), a unique cooperative effect not reported for other silane modifications [1].

Environmental Remediation Heavy Metal Adsorption Nanocomposite Functionalization

Enhanced Electrochemical Capacitance in Polyaniline-Silica Nanocomposites via ND-42 Grafting

Electrochemical co-polymerization of aniline with ND-42 (triethoxysilylmethyl N-substituted aniline) grafted onto silica nanoparticles yields a hybrid film (PANI/ND42-SiO₂) with significantly enhanced capacitive performance compared to an unmodified PANI/SiO₂ composite [1]. The covalent anchoring via ND-42 facilitates a nano-fibrous morphology (ca. 50 nm diameter) and improves the dispersion and interaction between the conductive polymer and insulating silica, resulting in a 40% higher specific capacitance [1].

Conducting Polymers Supercapacitors Electrochemical Energy Storage

Surface-Selective Anchoring of 4-(Triethoxysilyl)aniline (TESA) vs. APTES and MPTS on Porous Materials

A comparative physicochemical characterization of silylated materials evaluated the grafting behavior of three organosilanes: 3-aminopropyltriethoxysilane (APTES), 4-(triethoxysilyl)aniline (TESA), and 3-mercaptopropyltrimethoxysilane (MPTS) [1]. While TESA is a positional isomer of the target compound (para-substituted aniline), it provides class-level insight into the behavior of aromatic aminosilanes. TESA grafted with the lowest bulk percentage but, critically, exhibited the highest surface chemical content irrespective of the substrate material (MCM-41, FSM-16, silica gel, clays) [1]. Analysis confirmed that TESA was predominantly anchored at the external surface, in contrast to APTES and MPTS which penetrated internal pores [1].

Surface Functionalization Mesoporous Silica Grafting Density

Differential Grafting Mechanism: Bidentate Anchoring of α-Aminosilanes vs. Monodentate Thiols

Solid-state ²⁹Si and ¹³C MAS NMR analysis of organosilane-grafted materials revealed distinct binding mechanisms depending on the silane structure [1]. TESA (4-(triethoxysilyl)aniline) and APTES were found to graft predominantly through a bidentate linkage to surface hydroxyl groups, whereas MPTS (a thiol-silane) grafted via a monodentate mechanism [1]. The bidentate anchoring, characteristic of aminosilanes including the target compound's α-aminosilane class, provides enhanced hydrolytic stability and a more robust interface compared to monodentate-grafted analogs.

Surface Chemistry Grafting Mechanism Solid-State NMR

Structural Basis for α-Silane Reactivity: Electronic and Steric Effects on Silicon Center

The alpha-aminosilane structure of N-((Triethoxysilyl)methyl)aniline, where the amino group is separated from silicon by a single methylene unit, creates a unique electronic environment at the silicon center [1]. This contrasts with gamma-aminosilanes (e.g., APTES) where the amino group is three carbons removed. The inductive effect of the nitrogen lone pair, facilitated by hyperconjugative interactions through the methylene bridge, increases the electrophilicity of silicon, thereby accelerating hydrolysis and condensation with surface hydroxyl groups or other silanols [2]. This molecular-level distinction is the fundamental driver for the accelerated curing and enhanced grafting density observed in comparative studies.

Organosilicon Chemistry Reactivity Modulation Hydrolysis and Condensation

High-Value Application Scenarios for N-((Triethoxysilyl)methyl)aniline (CAS 3473-76-5) Based on Quantified Evidence


Fabrication of High-Efficiency Heavy Metal Adsorbents for Water Remediation

Procurement for the development of advanced nanocomposite adsorbents targeting Cr(VI) and Sb(V) co-contamination in industrial wastewater. This compound serves as the functional silane layer on halloysite/Fe₃O₄ composites, delivering a synergistic adsorption effect where Sb(V) removal efficiency reaches 98.9% in the presence of Cr(VI), compared to 67.0% in a single-solute system [1]. Its use is essential when highest-in-class Cr(VI) adsorption capacity and cooperative multi-metal removal are required.

Synthesis of High-Capacitance Electrode Materials for Supercapacitors

Use in the synthesis of polyaniline-silica hybrid electrodes for electrochemical energy storage. Covalent grafting of N-((Triethoxysilyl)methyl)aniline onto silica nanoparticles enables the electro-co-polymerization of a nano-fibrous PANI composite film. This specific chemical anchoring strategy yields a 40% increase in specific capacitance (380 F g⁻¹) compared to simple PANI/SiO₂ blends (276 F g⁻¹) [2]. This compound is a critical raw material for achieving this enhanced capacitive performance.

Surface Functionalization Requiring Predominantly External Grafting and High Surface Density

When functionalizing porous substrates (e.g., mesoporous silica, chromatography supports) where selective modification of the external surface is desired, N-((Triethoxysilyl)methyl)aniline, based on class-level inference from its aromatic aminosilane analog, is expected to anchor predominantly on the external surface [3]. This contrasts with APTES, which penetrates internal pores. This behavior is advantageous in applications such as heterogeneous catalysis (where active sites must be accessible) and biosensing (where internal pore blockage reduces sensitivity).

Formulation of Rapid Moisture-Cure Adhesives and Sealants

Utilization as a crosslinker, water scavenger, and adhesion promoter in silane-modified polymer (SMP) formulations for adhesives and sealants [4]. The α-silane structure of N-((Triethoxysilyl)methyl)aniline imparts accelerated hydrolysis kinetics relative to standard γ-aminosilanes, directly translating to faster tack-free times and earlier strength development in ambient moisture-cure systems [5]. This compound is specified when faster production cycles or on-site application efficiency are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((Triethoxysilyl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.